

understanding the azo group in 4- Phenylazobenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Phenylazobenzoyl chloride*

Cat. No.: *B091048*

[Get Quote](#)

An In-depth Technical Guide to the Azo Group in **4-Phenylazobenzoyl Chloride**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Phenylazobenzoyl chloride (PABC) is a versatile organic compound characterized by the presence of a reactive acyl chloride and a photo-responsive azo group. The core of its functionality lies in the interplay between these two moieties. The azo group (-N=N-), acting as a potent electron-withdrawing group, significantly enhances the electrophilicity of the carbonyl carbon, making PABC an excellent acylating agent. Furthermore, the azo bridge, a classic chromophore, imparts color and allows for photo-isomerization, making it a valuable building block for creating photo-switchable materials, molecular probes, and polymer derivatives. This guide provides a comprehensive overview of the structure, reactivity, synthesis, and spectroscopic properties of **4-Phenylazobenzoyl chloride**, with a focus on the central role of its azo group.

Physicochemical and Structural Properties

4-Phenylazobenzoyl chloride is typically an orange-red or yellow-to-brown crystalline solid.[\[1\]](#) [\[2\]](#)[\[3\]](#) It is soluble in various organic solvents such as dichloromethane and chloroform but is insoluble in water, with which it reacts.[\[1\]](#)

Quantitative Data Summary

The key physicochemical and structural data for **4-Phenylazobenzoyl chloride** are summarized below for easy reference.

Property	Value	Reference(s)
CAS Number	104-24-5	[1][4]
Molecular Formula	C ₁₃ H ₉ ClN ₂ O	[1][4]
Molecular Weight	244.68 g/mol	[1][4]
Appearance	Light yellow to brown or orange-red crystalline powder	[1][2][3]
Melting Point	94-97 °C	[2][4]
Hammett Constant (σ_p)	+0.64 (for -N=N-Ph group)	[5]

The Azo Group: Electronic Effects and Reactivity

The defining characteristic of **4-Phenylazobenzoyl chloride** is the powerful electronic influence of the para-phenylazo substituent on the reactivity of the benzoyl chloride moiety.

Electronic Profile

The phenylazo group (-N=N-C₆H₅) is a strong electron-withdrawing group. This is quantified by its positive Hammett substituent constant (σ_p = +0.64), which indicates a significant reduction in electron density on the aromatic ring to which it is attached.[5] This effect is a combination of two factors:

- Inductive Effect (-I): The nitrogen atoms are more electronegative than carbon, pulling electron density away from the benzene ring through the sigma bond framework.[6]
- Resonance Effect (-M): The azo group can delocalize the π -electrons of the benzene ring into its own π system, further withdrawing electron density. This is particularly effective from the ortho and para positions.

This strong electron withdrawal makes the carbonyl carbon of the acyl chloride group highly electrophilic and, therefore, extremely susceptible to nucleophilic attack.

Caption: Electronic influence of the azo group on the benzoyl chloride moiety.

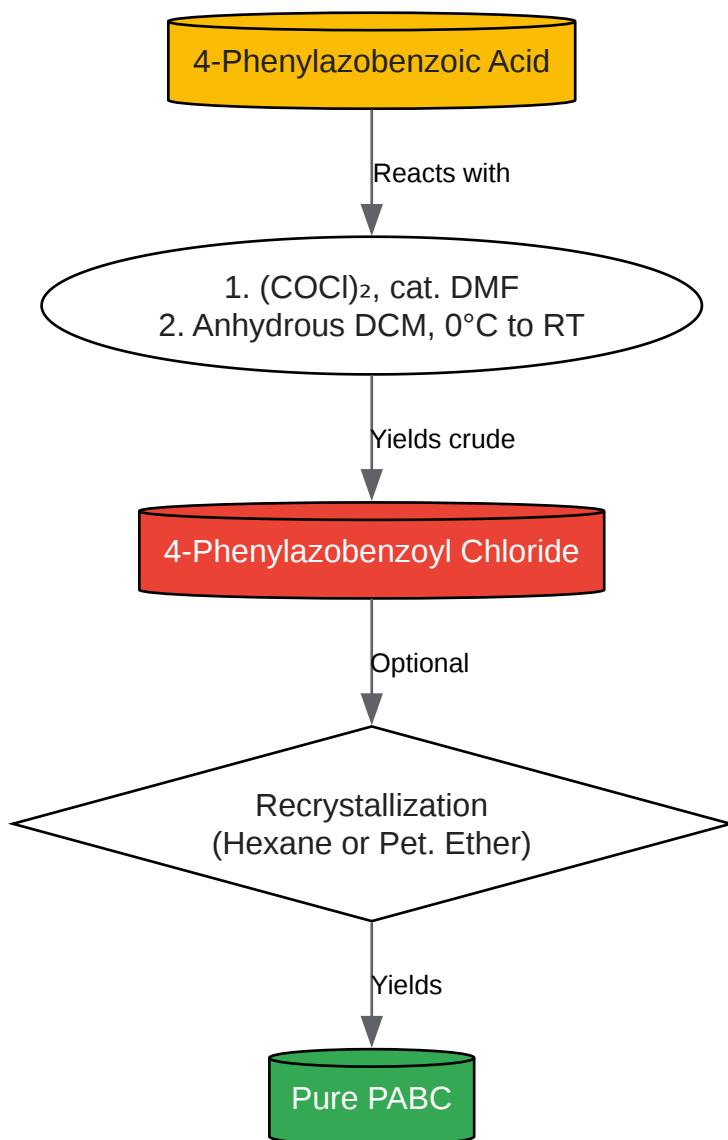
Reactivity in Nucleophilic Acyl Substitution

The electron-deficient nature of the carbonyl carbon makes **4-Phenylazobenzoyl chloride** an excellent reagent for acylation reactions. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. The reaction proceeds via the standard nucleophilic acyl substitution mechanism. The high reactivity means that reactions can often be carried out under mild conditions.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-Phenylazobenzoyl chloride** and a representative subsequent reaction.

Synthesis of 4-Phenylazobenzoyl Chloride


This protocol describes the conversion of 4-phenylazobenzoic acid to the corresponding acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).^[7]

Materials:

- 4-Phenylazobenzoic acid
- Oxalyl chloride ((COCl)₂)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice/water bath
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- **Setup:** An oven-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 4-phenylazobenzoic acid (1.0 equiv).
- **Solvent Addition:** Anhydrous DCM is added to the flask to create a suspension (approx. 0.3 M concentration).
- **Catalyst Addition:** A catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of acid) is added to the suspension via syringe.
- **Cooling:** The reaction mixture is cooled to 0 °C using an ice/water bath while stirring.
- **Reagent Addition:** Oxalyl chloride (1.5 equiv) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. The oxalyl chloride solution is then added dropwise to the stirred suspension over 30 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours, or until gas evolution ceases and the solution becomes clear and homogenous.
- **Work-up:** The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The resulting solid is **4-Phenylazobenzoyl chloride**, which can be purified by recrystallization from a non-polar solvent like hexane or petroleum ether if necessary.^[2]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Phenylazobenzoyl chloride**.

Protocol for Amide Formation (Reaction with Aniline)

This protocol details the reaction of **4-Phenylazobenzoyl chloride** with aniline to form N-phenyl-4-(phenylazo)benzamide, a representative nucleophilic acyl substitution.[8][9]

Materials:

- **4-Phenylazobenzoyl chloride**

- Aniline
- Triethylamine (Et_3N) or Pyridine
- Dichloromethane (DCM), anhydrous
- Separatory funnel
- Magnetic stirrer and stir bar

Procedure:

- Amine Solution: In a round-bottom flask, dissolve aniline (1.0 equiv) and triethylamine (1.1 equiv, as an HCl scavenger) in anhydrous DCM.
- Cooling: Cool the solution to 0 °C in an ice/water bath with stirring.
- Acylation: Dissolve **4-Phenylazobenzoyl chloride** (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, quench the reaction by adding water.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO_3 solution (to remove any residual acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the crude amide product.
- Purification: The product can be purified by recrystallization or column chromatography.

Spectroscopic Data Analysis

The structure of **4-Phenylazobenzoyl chloride** can be confirmed through various spectroscopic techniques. The azo group, as a powerful chromophore, dominates the UV-

Visible spectrum.

Quantitative Spectroscopic Data

Technique	Wavelength/Wavenumber/Shift	Assignment	Reference(s)
UV-Vis (in THF)	~350 nm	$\pi \rightarrow \pi^*$ transition (conjugated system)	[10]
	~450 nm	$n \rightarrow \pi^*$ transition (azo group)	[8]
FTIR (KBr Pellet)	~1770-1790 cm^{-1}	C=O stretch (acyl chloride)	[11] [12]
~1400-1450 cm^{-1} & ~1580 cm^{-1}	N=N stretch (azo group)		[11] [12]
~1600 & ~1490 cm^{-1}	C=C stretch (aromatic rings)		[11] [12]
¹ H NMR (CDCl_3)	δ 8.2-8.4 ppm (d)	Protons ortho to -COCl	[4] [13]
δ 7.9-8.1 ppm (m)	Protons ortho to -N=N- and on -N=N-Ph ring		[4] [13]
δ 7.4-7.6 ppm (m)	Protons meta/para on -N=N-Ph ring		[4] [13]

Note: Exact peak positions may vary slightly based on solvent and instrumentation.

The UV-Vis spectrum is characterized by a high-intensity $\pi \rightarrow \pi^*$ transition and a lower-intensity, longer-wavelength $n \rightarrow \pi^*$ transition, which is characteristic of the azo chromophore. [\[8\]](#)[\[10\]](#) The IR spectrum clearly shows the strong carbonyl stretch of the highly reactive acyl chloride group at a high wavenumber. The ¹H NMR spectrum displays characteristic downfield signals for the aromatic protons, deshielded by the electron-withdrawing azo and carbonyl chloride groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. global.oup.com [global.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.viu.ca [web.viu.ca]
- To cite this document: BenchChem. [understanding the azo group in 4-Phenylazobenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091048#understanding-the-azo-group-in-4-phenylazobenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com